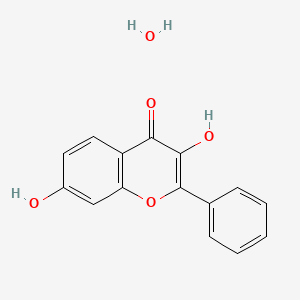

3,7-Dihydroxyflavone hydrate

Description

Contextualization within Flavonoid Chemistry and Bioactivity

Flavonoids are a diverse group of polyphenolic compounds recognized for their significant antioxidant properties. ontosight.ai The basic structure of a flavonoid consists of two aromatic rings (A and B) connected by a three-carbon chain that forms a heterocyclic ring (C). mdpi.com The specific arrangement and number of hydroxyl groups, as well as other substituents on this C6-C3-C6 skeleton, determine the classification and, importantly, the biological activity of the individual flavonoid. mdpi.com

3,7-Dihydroxyflavone (B191072), also known as 7-hydroxyflavonol, belongs to the flavonol subclass. The positioning of the hydroxyl groups at the C3 and C7 positions is crucial. The 3-hydroxy group, in particular, is a key structural feature for certain biological activities. Research has shown that the presence and location of hydroxyl groups on the flavonoid scaffold directly influence their antioxidant capacity, with systematic changes in these properties observed as more hydroxyl groups are added. nih.gov For instance, in a comparative study, a regular increase in antioxidant activity was observed in the series from flavone (B191248) to 3-hydroxyflavone (B191502) to 3,7-dihydroxyflavone. nih.gov

The chemical properties of 3,7-Dihydroxyflavone hydrate (B1144303) are summarized in the table below:

| Property | Value |

| Molecular Formula | C₁₅H₁₀O₄ (anhydrous) |

| Molecular Weight | 254.24 g/mol (anhydrous) scbt.comnih.gov |

| CAS Number | 206360-23-8 (hydrate) ontosight.aichemsrc.com |

| Appearance | White to off-white crystalline powder ontosight.ai |

| Melting Point | 258-260ºC chemsrc.com |

| Solubility | Soluble in common organic solvents ontosight.ai |

Significance of 3,7-Dihydroxyflavone Hydrate in Emerging Research Paradigms

The unique structural attributes of this compound have positioned it as a compound of interest in several emerging areas of research. Its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, are under investigation. ontosight.ai

Antioxidant and Anti-inflammatory Research: Like many flavonoids, this compound exhibits antioxidant properties. ontosight.ai Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases. nih.gov The antioxidant activity of 3,7-dihydroxyflavone has been systematically compared to other flavonoids, showing a regular increase in activity with the addition of hydroxyl groups. nih.gov Furthermore, metal complexes of 3,7-dihydroxyflavone, such as with chromium(III), have been synthesized and show increased thermal stability and potential for enhanced antioxidant and anti-inflammatory activities. mdpi.comresearchgate.net

Anticancer Research: Research has explored the potential of 3,7-dihydroxyflavone and its derivatives in oncology. Studies have indicated that it can inhibit the growth of tumor cells in vitro. nih.gov For example, it has been shown to have a pro-apoptotic mechanism in certain cancer cells. mdpi.com The synthesis of prenylated derivatives of 3,7-dihydroxyflavone has been a strategy to enhance its growth-inhibitory effects on cancer cell lines, with some derivatives showing a marked increase in activity. mdpi.comnih.gov

Neuroprotective Research: There is growing interest in the role of flavonoids in cognitive function and neurodegenerative diseases. ontosight.ai Research has shown that 3,7-dihydroxyflavone can help maintain ATP and glutathione (B108866) (GSH) levels in neuronal cells under conditions of chemical ischemia, suggesting a neuroprotective effect. researchgate.net

Metabolism and Other Biological Activities: Studies on the metabolism of 3,7-dihydroxyflavone have identified its biotransformation into 3,7,4'-trihydroxyflavone (B192584) by human liver microsomes, specifically involving the CYP2E1 enzyme. researchgate.net Additionally, some studies have investigated the estrogenic activity of various flavonoids, though the activity of 3,7-dihydroxyflavone in this context appears to be weak. ebm-journal.org

The table below summarizes some of the key research findings related to the biological activity of 3,7-Dihydroxyflavone:

| Research Area | Key Findings |

| Antioxidant Activity | Shows a regular increase in antioxidant activity with the addition of hydroxyl groups compared to simpler flavones. nih.gov |

| Anticancer Activity | Inhibits the growth of tumor cells in vitro through a pro-apoptotic mechanism. nih.govmdpi.com Prenylated derivatives show enhanced inhibitory effects. nih.gov |

| Neuroprotection | Helps maintain cellular ATP and GSH levels in neuronal cells during chemical ischemia. researchgate.net |

| Metabolism | Metabolized by human liver microsomes (CYP2E1) to 3,7,4'-trihydroxyflavone. researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,7-dihydroxy-2-phenylchromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4.H2O/c16-10-6-7-11-12(8-10)19-15(14(18)13(11)17)9-4-2-1-3-5-9;/h1-8,16,18H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCSXFJWJWEQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420677 | |

| Record name | 3,7-Dihydroxyflavone hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206360-23-8 | |

| Record name | 3,7-Dihydroxyflavone hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 3,7 Dihydroxyflavone Hydrate

Strategies for de novo Synthesis of 3,7-Dihydroxyflavone (B191072)

The de novo synthesis of 3,7-dihydroxyflavone typically commences with precursors such as 1-(2,4-dihydroxyphenyl)ethanone. nih.gov A common synthetic route involves several key steps:

Protection of Hydroxyl Groups: To ensure regioselectivity, the more reactive 4'-hydroxyl group of the starting acetophenone (B1666503) is often protected. This is commonly achieved using a benzyl (B1604629) group by reacting the compound with benzyl chloride in the presence of a base like potassium carbonate (K₂CO₃). nih.gov

Chalcone (B49325) Formation: The protected acetophenone is then subjected to a Claisen-Schmidt condensation with a benzaldehyde (B42025) derivative. This base-catalyzed reaction leads to the formation of a chalcone intermediate. nih.govnih.gov

Oxidative Cyclization: The resulting chalcone undergoes oxidative heterocyclization to form the flavone (B191248) core. A common method for this step is the Algar-Flynn-Oyamada reaction, which utilizes hydrogen peroxide in an alkaline medium. nih.govnih.gov

Deprotection: The final step involves the removal of the protecting group(s) to yield 3,7-dihydroxyflavone. For instance, a benzyl group can be cleaved by hydrolysis with hydrobromic acid in acetic acid. nih.gov

An alternative approach involves the Allan-Robinson reaction, where an o-hydroxyaryl ketone reacts with an aromatic anhydride (B1165640) to form the flavone structure.

Derivatization Approaches for Structural Diversification

The hydroxyl groups at the C-3 and C-7 positions of 3,7-dihydroxyflavone are primary targets for chemical modification, allowing for the synthesis of a wide array of derivatives.

Alkylation and Acylation Strategies on Hydroxyl Groups

The hydroxyl groups of 3,7-dihydroxyflavone can be readily alkylated or acylated to produce ethers and esters, respectively. The relative reactivity of the hydroxyl groups often allows for selective modification. The C-7 hydroxyl group is generally more nucleophilic and thus more readily alkylated than the C-3 hydroxyl group.

Alkylation: Alkylation reactions are typically carried out by treating 3,7-dihydroxyflavone with an alkyl halide in the presence of a base.

Prenylation and Geranylation: Introduction of isoprenoid chains, such as prenyl and geranyl groups, has been explored. These reactions are usually performed using prenyl or geranyl bromide in an alkaline medium. researchgate.net Such modifications can significantly alter the lipophilicity of the parent molecule.

Propargylation: The synthesis of 3,7-di(prop-2-yn-1-yloxy)flavone has been achieved by reacting 3,7-dihydroxyflavone with propargyl bromide. This introduces alkyne functionalities, which are valuable for further modifications via "click chemistry".

| Alkylating Agent | Reaction Conditions | Product | Reference |

| Geranyl bromide | Alkaline medium | Geranylated 3,7-dihydroxyflavone derivatives | researchgate.net |

| Propargyl bromide | Cs₂CO₃, acetone | 3,7-di(prop-2-yn-1-yloxy)flavone |

Acylation: Acylation is another common strategy to modify the hydroxyl groups, often leading to prodrugs or altering solubility.

Acetylation: The synthesis of acetoxy derivatives of hydroxyflavones has been reported, which can enhance their antiproliferative activity. For example, 7-acetoxyflavone has been synthesized and studied.

| Acylating Agent | Product | Reference |

| Acetic anhydride | 7-acetoxyflavone |

Incorporation of Hydrazone Linkages

While direct synthesis of a hydrazone derivative starting from 3,7-dihydroxyflavone is not extensively documented in readily available literature, the general synthesis of flavonoid-based hydrazones is well-established. Hydrazones are typically formed by the condensation reaction between a carbonyl group and a hydrazine (B178648) derivative. Since the flavone core itself contains a carbonyl group at the C-4 position, this site is a potential point for modification.

The general reaction scheme involves reacting the C-4 carbonyl of the flavone with a substituted hydrazine (R-NHNH₂) in an appropriate solvent, often with acid catalysis. This reaction would lead to the formation of a C=N-NH-R linkage at the C-4 position, replacing the carbonyl oxygen. This modification significantly alters the electronic and steric properties of the flavone scaffold.

| Reactant 1 | Reactant 2 | Product Type |

| 3,7-Dihydroxyflavone (C-4 carbonyl) | Substituted Hydrazine | 3,7-Dihydroxyflavone-4-hydrazone derivative |

Silylation Techniques for Chromatographic Analysis

For analytical purposes, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), non-volatile compounds like flavonoids are often converted into volatile derivatives. Silylation is a common derivatization technique used for this purpose.

The hydroxyl groups of 3,7-dihydroxyflavone can react with silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst, to form trimethylsilyl (B98337) (TMS) ethers. This process replaces the acidic protons of the hydroxyl groups with non-polar TMS groups, which increases the volatility and thermal stability of the compound, making it suitable for GC-based analysis. The resulting TMS derivatives of 3,7-dihydroxyflavone can then be separated and identified based on their retention times and mass spectra.

| Silylating Agent | Purpose | Analytical Technique | Reference |

| BSTFA + TMCS | Increase volatility and thermal stability | GC-MS |

Complexation with Metal Ions (e.g., Chromium(III))

The structure of 3,7-dihydroxyflavone, with its hydroxyl and carbonyl groups, provides ideal sites for chelation of metal ions. The formation of metal complexes can significantly modify the properties of the flavonoid.

Chromium(III) Complex: A notable example is the synthesis of a tris(3,7-dihydroxyflavonolate-κO³,O⁴)chromium(III) complex. researchgate.netmdpi.com

Synthesis: The complex is synthesized by reacting 3,7-dihydroxyflavone with a chromium(III) salt, such as chromium(III) chloride hexahydrate (CrCl₃·6H₂O), in an ethanolic solution containing sodium acetate. The reaction mixture is typically refluxed and then stirred at room temperature, leading to the precipitation of the complex. researchgate.net

Characterization: Spectroscopic data (UV-Vis and FTIR) indicate that the coordination of the chromium(III) ion occurs through the 3-hydroxy and 4-keto groups. researchgate.net Thermogravimetric analysis has shown that the complex exhibits increased thermal stability compared to the free ligand. researchgate.netrsc.org The resulting complex has an octahedral geometry. researchgate.net

| Metal Ion | Ligand | Resulting Complex | Key Findings | Reference |

| Chromium(III) | 3,7-Dihydroxyflavone | [Cr(C₁₅H₉O₄)₃]·3H₂O | Coordination via 3-hydroxy and 4-keto groups; increased thermal stability | researchgate.netmdpi.comrsc.org |

| Lanthanum(III) | 3,7-Dihydroxyflavone | La(III)-3,7-dihydroxyflavone complex (1:1) | Forms a stable 1:1 complex | |

| Iron(III) | 3-Hydroxyflavone (B191502) derivatives | Fe(III)-flavonoid complexes (1:1) | Stoichiometry of iron-flavonoid complex formation is 1:1 |

The ability of 3,7-dihydroxyflavone to form complexes with various metal ions highlights another avenue for its chemical modification and the potential to generate new compounds with unique properties.

Advanced Spectroscopic and Computational Characterization of 3,7 Dihydroxyflavone Hydrate

Spectroscopic Analysis

Spectroscopic techniques are pivotal in elucidating the structural and electronic properties of 3,7-Dihydroxyflavone (B191072) hydrate (B1144303). Methods such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed insights into its conformation, interactions, and electronic transitions.

NMR spectroscopy serves as a powerful tool for determining the molecular structure of 3,7-Dihydroxyflavone hydrate in both solid and solution states.

Solid-state Carbon-13 Cross-Polarization Magic Angle Spinning (¹³C CP/MAS) NMR spectroscopy is instrumental in characterizing the conformation of 3,7-Dihydroxyflavone in its solid, crystalline form. researchgate.netnih.gov Studies utilizing this technique have recorded the ¹³C CP/MAS NMR spectrum of 3,7-Dihydroxyflavone to investigate its solid-state structure. researchgate.netresearchgate.netifj.edu.pl

The analysis, aided by theoretical calculations of shielding constants, provides insights into the spatial orientation of its substituent groups. researchgate.netresearchgate.net For 3,7-Dihydroxyflavone, the correlation between experimental chemical shifts and calculated shielding constants suggests a specific preferred conformation. researchgate.netresearchgate.netifj.edu.pl Research indicates that the conformation featuring a "clockwise" orientation of both the 3-OH and 7-OH groups is the more probable arrangement in the solid state. researchgate.netifj.edu.pl This conformational preference is a key determinant of the molecule's crystal packing and intermolecular interactions.

Table 1: Conformational Insights from ¹³C CP/MAS NMR

| Compound | Technique | Key Finding |

| 3,7-Dihydroxyflavone | ¹³C CP/MAS NMR & DFT Calculations | The solid-state conformation likely involves a "clockwise" orientation of both hydroxyl groups. researchgate.netifj.edu.pl |

Diffusion-Ordered Spectroscopy (DOSY-NMR) is a powerful NMR technique used to analyze mixtures and study molecular interactions by differentiating molecules based on their diffusion coefficients. researchgate.netdtic.mil The rate of diffusion is inversely related to the size and mass of a molecule. jhu.edu This principle allows for the separation of NMR signals from different species in a solution, providing information on their relative sizes. researchgate.net

In the context of enzyme inhibition studies, DOSY-NMR can be a valuable tool. When a small molecule like 3,7-Dihydroxyflavone binds to a much larger enzyme, the resulting complex will diffuse significantly more slowly through the solution than the free flavone (B191248). This change in the diffusion coefficient can be measured by DOSY-NMR, allowing researchers to confirm binding and study the stoichiometry of the interaction. While the direct application of DOSY-NMR to study this compound in enzyme inhibition was not detailed in the available search results, the technique is broadly applicable for observing such molecular associations. researchgate.net

UV-Vis spectroscopy is used to study the electronic transitions within this compound and its complexes, revealing information about its electronic structure and how it is affected by its environment.

The UV-Vis absorption spectrum of 3,7-Dihydroxyflavone is sensitive to the solvent environment. In ethanol, the compound exhibits two primary absorption bands. mdpi.comresearchgate.net The first band, appearing at approximately 341 nm, is assigned to the electronic transitions within the cinnamoyl system (B and C rings), while the second band at around 260 nm corresponds to the benzoyl moiety (A and C rings). mdpi.comresearchgate.net The position and intensity of these bands can shift depending on the polarity and hydrogen-bonding capabilities of the solvent, reflecting changes in the electronic distribution of the flavone. mdpi.com

The photophysical properties of related hydroxyflavones are known to be influenced by excited-state intramolecular proton transfer (ESIPT), a process that can be highly dependent on the solvent environment. nih.govacs.org While specific emission data for this compound was not extensively detailed, studies on similar flavonoids show that solvent can significantly alter fluorescence spectra. nih.gov

When 3,7-Dihydroxyflavone acts as a ligand to form a metal complex, its UV-Vis spectrum undergoes significant changes. In a well-characterized example, the complexation of 3,7-Dihydroxyflavone with chromium(III) results in notable shifts in its absorption bands. mdpi.com The original bands at 341 nm and 260 nm shift to 432 nm and 291 nm, respectively, in the chromium complex. mdpi.comresearchgate.netresearchgate.net This shift indicates that coordination occurs through the 3-hydroxy and 4-keto groups of the flavone. mdpi.comresearchgate.net

Furthermore, a new, distinct absorption band appears in the spectrum of the chromium(III) complex at 613 nm. mdpi.comresearchgate.net This band is attributed to a d-d electronic transition, specifically a ligand field transition, of the chromium(III) ion within the octahedral coordination environment created by the flavonoid ligands. mdpi.comresearchgate.net

Table 2: UV-Vis Absorption Data for 3,7-Dihydroxyflavone and its Cr(III) Complex

| Species | Environment | Band I (Cinnamoyl) | Band II (Benzoyl) | Ligand Field Band |

| 3,7-Dihydroxyflavone | Ethanol | 341 nm mdpi.comresearchgate.net | 260 nm mdpi.comresearchgate.net | N/A |

| [Cr(C₁₅H₉O₄)₃] | Dimethyl Sulfoxide | 432 nm mdpi.comresearchgate.netresearchgate.net | 291 nm mdpi.comresearchgate.net | 613 nm mdpi.comresearchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying functional groups and characterizing the vibrational modes of molecules. In the analysis of 3,7-Dihydroxyflavone, the IR spectrum reveals key vibrational frequencies that are indicative of its molecular structure.

A notable feature in the FTIR spectrum of 3,7-Dihydroxyflavone is the band corresponding to the carbonyl (C=O) stretching vibration, which has been observed at approximately 1627 cm⁻¹. mdpi.com This band's position can shift upon coordination with a metal ion, indicating an interaction at the carbonyl group. For instance, in a chromium(III) complex of 3,7-dihydroxyflavone, this band shifts to a lower wavenumber (1621 cm⁻¹), suggesting a weakening of the C=O bond due to coordination. mdpi.com The presence of hydroxyl (-OH) groups is also a significant feature in the FTIR spectrum. The thermogravimetric analysis of this compound shows a mass loss corresponding to one water molecule between 22 and 197 °C. mdpi.com

The complexation of 3,7-dihydroxyflavone with metal ions can be further confirmed by the appearance of new bands in the far-infrared region. For example, the presence of a Cr-O bond in a complex is confirmed by a band at 557 cm⁻¹. mdpi.com

Table 1: Key FTIR Spectral Data for 3,7-Dihydroxyflavone and its Chromium(III) Complex. mdpi.com

| Functional Group | 3,7-Dihydroxyflavone (cm⁻¹) | [Cr(C₁₅H₉O₄)₃]·3H₂O (cm⁻¹) |

| Carbonyl (C=O) Stretch | 1627 | 1621 |

| Cr-O Stretch | - | 557 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of 3,7-Dihydroxyflavone has been documented, offering further insight into its vibrational framework. nih.gov The detection and analysis of flavonoids like 3,7-Dihydroxyflavone using Raman spectroscopy are valuable in various scientific fields. nsf.gov

Detailed assignments of the Raman active vibrations can be supported by theoretical calculations, such as those using density functional theory (DFT). nsf.govresearchgate.net For flavones in general, split peaks observed in the Raman spectra, which are not predicted by calculations on isolated molecules, can be attributed to intermolecular interactions like hydrogen bonding. nsf.gov This highlights the influence of the molecular environment on the vibrational properties.

While a detailed Raman spectrum for this compound is available, specific band assignments from the provided search results are limited. However, general characteristics of flavone Raman spectra include strong signals from ring deformation and stretching modes. researchgate.net

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the structural and electronic properties of flavonoids like 3,7-Dihydroxyflavone.

Density Functional Theory (DFT) Calculations

DFT calculations provide a theoretical framework to understand the molecular geometry, electronic distribution, and reactivity of molecules. For flavonoids, the B3LYP functional is a commonly used method for initial screenings due to its balance of precision and performance. rsc.org

Molecular and Radical Structures

Studies on dihydroxyflavonoids have explored the abstraction of hydrogen atoms to form radical species. nih.gov The stability of these radicals is a key factor in the antioxidant activity of flavonoids. For 3,7-dihydroxyflavone, the formation of different conformers and their relative stabilities have been investigated, particularly concerning the orientation of the 7-OH group and the potential for hydrogen bonding. nih.gov

Frontier Molecular Orbitals (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy reflects its electron-accepting capability. ajchem-a.com

For flavonoids, a high HOMO energy is often associated with stronger binding to proteins like human serum albumin. rsc.org The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's kinetic stability. ajchem-a.commdpi.com A smaller energy gap suggests higher reactivity.

In the context of 3,7-dihydroxyflavone and related flavonoids, FMO analysis helps to predict their antioxidant activity and interaction with biological targets. researchgate.net The distribution of the HOMO and LUMO across the flavonoid scaffold reveals the most likely sites for electron donation or acceptance. mdpi.comchalcogen.ro

Table 2: Conceptual DFT Reactivity Descriptors.

| Descriptor | Formula | Interpretation |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (Egap) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

Natural Bonding Orbitals (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, including charge transfer interactions and bond strengths. mdpi.commdpi.com This method is used to understand the intramolecular and intermolecular interactions that stabilize the molecular structure.

For flavonoids, NBO analysis can reveal the nature of intramolecular hydrogen bonds, which play a crucial role in their conformational stability and reactivity. mdpi.comacs.org For example, in 3-hydroxyflavone (B191502), NBO analysis highlights a unique charge distribution and the formation of strong intramolecular hydrogen bonds. mdpi.com The analysis of π-bond character in the different rings of the flavonoid structure provides insight into electron delocalization. acs.org NBO calculations on flavonoid-protein interactions can also elucidate the specific atoms involved in binding. rsc.org The Wiberg bond indices, derived from NBO analysis, can quantify the strength of bonds within the molecule. rsc.org

Spin Density Analysis

Spin density analysis is a crucial computational tool for understanding the distribution of unpaired electrons in radical species, which is fundamental to elucidating reaction mechanisms, particularly in antioxidant activity. For 3,7-dihydroxyflavone, computational studies, often employing Hartree-Fock or Density Functional Theory (DFT) methods, have been used to analyze its radical forms. nih.govscispace.com The delocalization of spin density across the flavonoid radical is a key indicator of its stability; a more delocalized spin density implies a more stable radical and, consequently, a lower bond dissociation enthalpy (BDE), which is favorable for antioxidant action. scispace.com

In studies of 3,7-dihydroxyflavone and its analogs, different conformers can exhibit varied spin-density distributions. nih.gov For instance, after the abstraction of a hydrogen atom from one of the hydroxyl groups, the resulting radical's stability is influenced by how effectively the unpaired electron is distributed across the aromatic rings. scispace.com The position of the hydroxyl groups (e.g., 3-OH vs. 7-OH) significantly impacts the spin distribution in the corresponding radical. Calculations for similar flavonoids show that the spin density is often concentrated on the oxygen atom from which the hydrogen was abstracted and delocalized over the adjacent ring system. scispace.com The presence of polar solvents can lead to minor changes in the delocalization of spin density, which may contribute to the stability of the radical. scispace.com

Hydrogen bonding, such as the intramolecular bond between the 3-OH group and the 4-oxo group, also plays a role in the energy and spin density of the molecule's conformers. nih.gov Computational models have identified several possible hydrogen-bonded conformers for 3,7-dihydroxyflavone, each differing in the orientation of the 7-OH group and/or the spin-density distribution, which in turn affects their relative energies. nih.gov

Proton Transfer Kinetics and Solvent Effects

3,7-Dihydroxyflavone is a molecule of significant interest in the study of excited-state intramolecular proton transfer (ESIPT). rsc.orgacs.org This process involves the transfer of a proton from the 3-hydroxyl group to the 4-carbonyl oxygen upon photoexcitation, leading to the formation of a transient tautomeric species. This tautomer is responsible for a characteristic large Stokes-shifted fluorescence emission. researchgate.netnih.gov The kinetics of this proton transfer are often ultrafast, sometimes occurring on a femtosecond timescale (~10¹³ s⁻¹), and can be essentially barrierless. researchgate.net

The efficiency and kinetics of the ESIPT process in 3,7-dihydroxyflavone and its derivatives are highly sensitive to the surrounding environment. researchgate.netresearchgate.net Key factors influencing the proton transfer include:

Solvent Polarity and Hydrogen Bonding: In nonpolar, hydrocarbon solvents, ESIPT typically occurs across a pre-existing intramolecular hydrogen bond. researchgate.net However, in protic or polar solvents like methanol, the solvent can interact with the flavonoid, altering the proton transfer mechanism. researchgate.netresearchgate.net An increase in the polarity of protic solvents can hinder the formation of the ESIPT-generated isomer. researchgate.net

External Pressure: Applying external pressure has been shown to suppress the ESIPT of 3,7-dihydroxyflavone dissolved in various polymer matrices. acs.orgresearchgate.net As pressure increases, the fluorescence intensity of the phototautomer decreases, indicating that the equilibrium is shifted away from the proton-transferred state. researchgate.net

pH and Deprotonation: In basic solutions, 3,7-dihydroxyflavone can be deprotonated. This leads to a complex cascade of transformations in the excited state, involving two neutral and two monoanionic tautomeric forms. ug.edu.pl The ESIPT observed in the monoanionic species is noted to be unusually slow and reversible, giving rise to a strong dual fluorescence in aqueous media. ug.edu.pl

Studies comparing different proton transfer sites in derivatives of 3,7-dihydroxyflavone have found that the ESIPT involving the 3-hydroxyl and 4-carbonyl groups has a higher energy barrier compared to proton transfer involving a 7-hydroxyl group. rsc.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of compounds with their biological activity. wikipedia.org For flavonoids, including derivatives related to 3,7-dihydroxyflavone, QSAR studies are widely used to predict activities such as antioxidant capacity, enzyme inhibition, and anticancer effects. mdpi.comnih.gov These models use various molecular descriptors—physicochemical, topological, electronic, and geometric properties—to build a predictive relationship. mdpi.com

Several QSAR studies on flavonoids have highlighted key structural features for specific biological activities:

Antioxidant Activity: The number and position of hydroxyl groups are critical. nih.gov A dihydroxylated B-ring, unsaturation in the C-ring, and a 4-oxo function are known to enhance antioxidant capacity. nih.gov QSAR models for antioxidant activity often use descriptors like the number of hydroxyl groups, heat of formation, and energies of molecular orbitals (HOMO and LUMO). nih.govnih.gov

Enzyme Inhibition: For inhibiting enzymes like p56-lck protein tyrosine kinase, QSAR models have shown that electronic and geometric parameters are significant factors. mdpi.com Similarly, for acetylcholinesterase (AChE) inhibition, relevant for Alzheimer's disease treatment, 4D-QSAR models have been developed with high predictive ability, correlating structural features with inhibitory activity. nih.govjst.go.jp

Antimicrobial Activity: QSAR models have been generated to predict the antimicrobial activity of flavonoid derivatives, with one study showing a correlation coefficient (R²) of 0.7609 for antioxidant activity. jddtonline.info

Different statistical methods are employed to build these models, including Multiple Linear Regression (MLR), Genetic Algorithm-Partial Least Squares (GA-PLS), and Artificial Neural Networks (ANN). mdpi.comnih.gov GA-PLS and ANN have often provided superior results, especially when dealing with non-linear relationships between structure and activity. mdpi.comnih.gov The statistical quality of these models is assessed using parameters like the correlation coefficient (R²), cross-validation correlation coefficient (Q²), and root mean square error (RMSE). mdpi.comnih.govnih.govjst.go.jp

Table 1: Examples of QSAR Model Performance for Flavonoid Activities

| Target Activity | Model Type | R² (Internal Validation) | Q² (Cross-Validation) | R²pred (External Validation) | Source(s) |

| p56lck Protein Tyrosine Kinase Inhibition | GA-PLS | 0.74 | 0.61 | Not Reported | mdpi.com |

| Acetylcholinesterase (AChE) Inhibition | 4D-QSAR | 0.954 | 0.77 | 0.715 | nih.govjst.go.jp |

| Antioxidant Activity (DPPH Assay) | 3D-QSAR (PLS) | 0.936 | 0.869 | Not Reported | mdpi.comresearchgate.net |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), like 3,7-dihydroxyflavone, and a macromolecular target, typically a protein or enzyme. researchgate.netmdpi.com

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target. For flavonoids, docking studies have provided insights into their binding modes with various proteins:

Human Serum Albumin (HSA): Spectroscopic and docking studies have shown that 3,7-dihydroxyflavone binds within the hydrophobic pocket of subdomain IIA (Sudlow's site I) of HSA. nih.govresearchgate.net The binding is primarily stabilized by electrostatic and ionic interactions. nih.gov The presence and position of hydroxyl groups on the flavone structure significantly affect the binding affinity to HSA. researchgate.netnih.gov

Enzyme Inhibition: Docking has been used to explain the regiospecificity of enzymes like sulfotransferase SULT1A3, which exclusively sulfates the 7-OH group of flavonoids. nih.gov The 7-OH group forms critical hydrogen bonds with key amino acid residues (Lys106 and His108) in the enzyme's active site. nih.gov Docking studies of flavonoids with targets like Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) and Dengue Virus (DENV) E-protein have identified key interactions, such as hydrogen bonds and pi-pi stacking, that stabilize the complex. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations provide a detailed view of the dynamic behavior of the ligand-protein complex over time, assessing its stability.

MD simulations of flavonoid-protein complexes, such as those with HIF-1α or PPAR-γ, analyze parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and the number of hydrogen bonds to evaluate the stability of the binding. nih.govresearchgate.net A stable complex is indicated by low and consistent RMSD values over the simulation period. researchgate.net

These simulations confirm the binding modes predicted by docking and reveal how the ligand and protein adapt to each other. For instance, MD studies on the interaction between flavonoids and DENV E-protein showed that the number of hydroxyl groups and protein folding differences are key factors in the stability of the complex. mdpi.com

Together, these methods are instrumental in rational drug design, helping to explain experimental results at a molecular level and guiding the development of new, more potent flavonoid-based therapeutic agents. nih.govdntb.gov.ua

Tautomerization Pathways and Protolytic Equilibria

The chemical behavior of 3,7-dihydroxyflavone in solution is characterized by complex equilibria involving different tautomeric and protolytic forms. researchgate.netacs.org These equilibria are highly dependent on environmental factors, particularly pH. ug.edu.plresearchgate.net

Tautomerization: In the excited state, 3,7-dihydroxyflavone undergoes efficient excited-state intramolecular proton transfer (ESIPT), a form of tautomerization. The normal (enol) form (N) is excited, and a proton is transferred from the 3-OH group to the 4-carbonyl group, creating a keto-tautomer (T). rsc.orgnih.gov This process is often reversible, with the molecule returning to the normal form in the ground state. ug.edu.pl Computational studies using DFT have helped to map the potential energy surfaces for this proton transfer, confirming that while ESIPT is favorable, the corresponding ground-state intramolecular proton transfer (GSIPT) is not. nih.gov

Protolytic Equilibria: 3,7-dihydroxyflavone is a polyprotic acid, meaning it can donate more than one proton. Its absorption and fluorescence characteristics are strongly dependent on the pH of the medium due to the existence of various protolytic forms: cationic, neutral, and anionic. researchgate.netacs.orgresearchgate.net

Ground State: In strongly acidic media, the carbonyl oxygen can be protonated, forming a cation. In neutral to mildly acidic solutions, the neutral molecule exists. In basic solutions, the hydroxyl groups are successively deprotonated to form monoanions and then dianions. ug.edu.plresearchgate.net The 7-OH group is generally more acidic than the 3-OH group.

Excited State: The acidity of the hydroxyl groups increases significantly upon electronic excitation. researchgate.netacs.org This leads to a complex interplay between ESIPT and protolytic dissociation. In the pH range of 1–8, a cascade of transformations can occur in the excited state, involving two neutral tautomers (N* and T*) and two monoanionic tautomeric forms. ug.edu.pl

Combined spectroscopic and computational analyses have been crucial for identifying the various species involved, determining their spectral properties, and calculating the acid dissociation constants (pKa) for the different protolytic equilibria in both the ground and excited states. researchgate.netacs.org This complex behavior makes 3,7-dihydroxyflavone a potential candidate for use as a fluorescent sensor to probe the acidity and polarity of its environment. ug.edu.plresearchgate.net

Molecular Mechanisms of 3,7 Dihydroxyflavone Hydrate in Biological Systems in Vitro/cellular Models

Modulation of Cellular Signaling Pathways

Detailed investigations into the direct effects of 3,7-Dihydroxyflavone (B191072) hydrate (B1144303) on major cellular signaling pathways are not extensively documented in published research.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, p38, and ERK, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. While other flavonoids have been shown to modulate these pathways, specific data for 3,7-Dihydroxyflavone hydrate is not available.

Inhibition of JNK and p38 MAPK Pathways

There is no specific information available in the reviewed scientific literature to confirm or detail the inhibition of the JNK and p38 MAPK pathways by this compound.

Activation of ERK Pathway

Specific research detailing the activation of the ERK pathway by this compound could not be identified in the available scientific literature.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Modulation

The PI3K/Akt pathway is a critical signaling cascade for cell survival, growth, and metabolism. There is currently no specific research available that describes the modulation of the PI3K/Akt pathway by this compound.

Protein Kinase C (PKC) Pathway Interactions

Protein Kinase C (PKC) represents a family of kinases involved in controlling the function of other proteins through phosphorylation. Information regarding the specific interactions of this compound with the PKC pathway is not present in the current body of scientific literature.

Nrf2/Keap1 Signaling Pathway Activation

The Nrf2/Keap1 pathway is the primary regulator of cytoprotective responses to oxidative and electrophilic stress. While many flavonoids are known to activate this pathway, specific studies demonstrating the activation of the Nrf2/Keap1 signaling pathway by this compound are not available.

NF-κB Signaling Pathway Modulation

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and its modulation is a key area of therapeutic interest. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. nih.gov This process unmasks the nuclear localization signal on the NF-κB p65 subunit, allowing the p65/p50 heterodimer to translocate into the nucleus. nih.gov Once in the nucleus, p65 binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS). nih.govmdpi.com

Studies on related flavones suggest that their anti-inflammatory effects are often mediated through the suppression of this pathway. For instance, 7,8-dihydroxyflavone (B1666355) (7,8-DHF) has been shown to reduce the generation of pro-inflammatory mediators by inhibiting the NF-κB signaling pathway in lipopolysaccharide-stimulated microglial cells. nih.gov This inhibition prevents the nuclear translocation of p65 and subsequent inflammatory gene expression. The phosphorylation of p65 itself, particularly at serine 536, is a crucial step for its full transcriptional activity and is mediated by IKK following cellular stimulation. nih.govresearchgate.net Flavonoids can interfere with these phosphorylation events, thereby dampening the inflammatory response. nih.gov

The mechanism involves preventing the degradation of IκBα, which keeps the NF-κB complex in its inactive cytoplasmic state. nih.gov By inhibiting IKK activity, flavonoids can block the initial phosphorylation step that triggers IκBα degradation. This action effectively halts the entire downstream cascade, preventing the nuclear translocation of p65 and the subsequent transcription of inflammatory target genes. nih.gov

Tyrosine Kinase Receptor B (TrkB) Agonism and Downstream Signaling (as observed with 7,8-Dihydroxyflavone, a related flavone)

While direct studies on this compound's interaction with the Tyrosine Kinase Receptor B (TrkB) are limited, extensive research on the structurally similar flavone (B191248), 7,8-dihydroxyflavone (7,8-DHF), provides a strong model for its potential mechanisms. 7,8-DHF is recognized as a potent TrkB agonist, mimicking the effects of brain-derived neurotrophic factor (BDNF). pnas.orgnih.gov

Upon binding, 7,8-DHF induces the dimerization and autophosphorylation of the TrkB receptor, initiating downstream signaling cascades crucial for neuronal survival and plasticity. pnas.orgresearchgate.net Two major pathways activated are the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. plos.orgnih.gov

PI3K/Akt Pathway: Activation of this pathway is a primary consequence of TrkB agonism by 7,8-DHF. plos.org It plays a significant role in promoting cell survival and reducing apoptosis. plos.orgmdpi.com Studies have shown that the neuroprotective effects of 7,8-DHF are often dependent on the activation of PI3K/Akt signaling. plos.org

MAPK/ERK Pathway: This pathway is also activated by TrkB and is involved in neuronal growth, differentiation, and synaptic plasticity. nih.govmdpi.com The phosphorylation of ERK is a key event in this cascade. pnas.org

The activation of these pathways ultimately leads to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of genes involved in neuronal survival, such as the anti-apoptotic protein BCL2. plos.orgfrontiersin.org The neuroprotective effects of 7,8-DHF have been demonstrated in various models of neurological disorders and injury, where it has been shown to reduce cell death and improve functional outcomes in a TrkB-dependent manner. pnas.orgnih.gov Given the structural similarities, it is plausible that 3,7-dihydroxyflavone could exert comparable effects on TrkB and its downstream signaling molecules, although this requires direct experimental validation.

Enzyme Inhibition Studies

Xanthine Oxidase Inhibition Mechanisms

Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. frontiersin.org Elevated levels of uric acid can lead to conditions like gout. Flavonoids are recognized as inhibitors of XO, and their mechanism often involves direct interaction with the enzyme's active site.

The active site of XO contains a molybdenum cofactor that is essential for its catalytic activity. frontiersin.org Flavonoids, including structures related to 3,7-dihydroxyflavone, are thought to bind within the active site channel, preventing the substrate from accessing it. The planarity of the flavone structure is considered advantageous for XO inhibition. nih.gov

Kinetic analyses of various flavonoids have revealed different modes of inhibition. For example, ellagic acid, another polyphenol, exhibits a reversible, mixed-type inhibition of XO. nih.govresearchgate.netsemanticscholar.org This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The inhibition mechanism for many flavonoids involves interactions with key amino acid residues within the catalytic center of XO. nih.gov The specific hydroxyl group positioning on the flavonoid rings plays a crucial role in the strength and type of inhibition.

α-Glucosidase Inhibition Mechanisms

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. scielo.br Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. researchgate.net Flavonoids are well-documented inhibitors of α-glucosidase.

The inhibitory mechanism can vary among different flavonoids, leading to competitive, noncompetitive, or mixed-type inhibition. researchgate.net

Competitive inhibitors typically bind to the active site of the enzyme, directly competing with the substrate.

Noncompetitive inhibitors bind to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its efficiency. nih.gov

Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. researchgate.net

Studies on a wide range of flavonoids show that structural features, such as the number and position of hydroxyl groups, significantly influence inhibitory activity. nih.gov For instance, flavonoids with more hydroxyl groups on the B-ring tend to exhibit stronger inhibition. nih.gov Molecular docking studies suggest that flavonoids insert into the active cavity of α-glucosidase, forming non-covalent interactions that stabilize the enzyme-inhibitor complex and block its catalytic function. researchgate.netnih.gov

| Compound | Inhibition Type | Key Findings |

|---|---|---|

| Quercetin | Competitive | Binds near the catalytic residues within the active site. researchgate.net |

| Genistein | Noncompetitive | Binds to an allosteric site, altering enzyme conformation. researchgate.net |

| Luteolin | Mixed | Can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net |

| Myricetin | Competitive | Shows stronger binding and inhibitory activity compared to dihydromyricetin, attributed to stronger hydrogen bonding and van der Waals interactions. nih.gov |

Tyrosinase Inhibition Mechanisms

Tyrosinase is a copper-containing enzyme that plays a central role in melanin biosynthesis. researchgate.netnih.gov It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Inhibitors of tyrosinase are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders.

Flavonoids can inhibit tyrosinase through several mechanisms, with the most prominent being the chelation of copper ions within the enzyme's active site. mdpi.comresearchgate.net The tyrosinase active site contains two copper ions, CuA and CuB, which are essential for its catalytic function. researchgate.net Compounds capable of chelating these copper ions can effectively inactivate the enzyme. The catechol group (two adjacent hydroxyl groups) on the B-ring of many flavonoids is a particularly effective structure for copper chelation.

Kinetic studies have shown that flavonoids can act as competitive, noncompetitive, or mixed-type inhibitors of tyrosinase. mdpi.com For example, some inhibitors may compete with the L-tyrosine substrate for binding to the active site, while others may bind to a different site on the enzyme to modulate its activity. The specific interactions between the flavonoid and amino acid residues in the active site tunnel determine the mode and potency of inhibition. nih.gov

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule. There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). nih.gov While eNOS-derived NO is crucial for maintaining vascular tone, iNOS is often upregulated during inflammation and produces large, potentially damaging amounts of NO. researchgate.net

Flavonoids have been shown to modulate NOS activity. For example, the related flavone chrysin (5,7-dihydroxyflavone) has been observed to increase the expression and activity of eNOS while decreasing the expression of iNOS. nih.gov The increase in eNOS activity is often linked to the PI3K/Akt signaling pathway, which leads to eNOS phosphorylation and activation, promoting vasodilation. nih.gov

Modulation of Eicosanoid Generating Enzymes

In the context of inflammation, the enzymatic activities of cyclooxygenases (COXs), lipoxygenases (LOXs), and phospholipase A2 (PLA2) are pivotal in the generation of eicosanoids, which are potent lipid mediators. Research into the effects of 3,7-dihydroxyflavone on these enzymes is part of a broader investigation into the anti-inflammatory potential of flavonoids.

While direct inhibitory studies on 3,7-dihydroxyflavone's effect on COX and LOX enzymes are not extensively detailed in the available literature, the parent compound, flavone, and its hydroxylated derivatives are known to interact with these enzymatic pathways. For instance, studies on related flavonoids like 7-hydroxyflavone and 7,8-dihydroxyflavone have demonstrated a reduction in the production of prostaglandin E2 (PGE2), a key product of the COX-2 pathway, in lipopolysaccharide-activated RAW264.7 cells. nih.gov This suggests that flavonoids sharing the core structure of 3,7-dihydroxyflavone can modulate the expression of inducible COX-2, thereby reducing the output of pro-inflammatory prostaglandins. nih.gov

Regarding phospholipase A2, the enzyme responsible for releasing arachidonic acid from membrane phospholipids, studies on various polyhydroxy phenolic compounds, including flavonoids, have shown inhibitory effects. nih.gov The inhibitory capacity is influenced by the number and position of hydroxyl groups on the flavonoid skeleton. nih.govnih.gov These compounds can interact with key amino acid residues, such as Asp 49, and destabilize the calcium ion coordination essential for the catalytic activity of PLA2. nih.gov Although specific kinetic data for 3,7-dihydroxyflavone is not provided, the general mechanism of PLA2 inhibition by flavonoids suggests a potential for this compound to interfere with the initial step of the eicosanoid cascade.

Aldehyde Dehydrogenase Inhibition (in vitro)

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial for the metabolism of both endogenous and exogenous aldehydes. nih.gov Inhibition of ALDH isozymes can have significant physiological consequences. In vitro studies have explored the inhibitory effects of various compounds, including flavonoids, on ALDH activity.

Estrogen Sulfotransferase Inhibition (in vitro)

Estrogen sulfotransferase (SULT1E1) is a key enzyme in the metabolism and inactivation of estrogens. Its inhibition can lead to increased local concentrations of active estrogens, a mechanism of interest in the context of hormone-dependent conditions. Flavonoids are a class of compounds known to interact with estrogenic pathways, including the inhibition of enzymes involved in estrogen synthesis and metabolism.

In vitro studies have identified certain flavonoids as inhibitors of estrogen sulfotransferase. While a specific Ki value for 3,7-dihydroxyflavone is not provided, it has been reported to inhibit this enzyme. For context, its structural analog, 7,8-dihydroxyflavone, has also been noted for its inhibitory activity against estrogen sulfotransferase in vitro, with a reported Ki in the low micromolar range. This suggests that the dihydroxyflavone structure is a relevant scaffold for interaction with the active site of SULT1E1. The inhibition of SULT1E1 by flavonoids can be influenced by their structural similarity to estrogens, allowing them to compete for the enzyme's active site.

Mechanisms of Oxidative Stress Mitigation at the Cellular Level

Direct Radical Scavenging Mechanisms

3,7-Dihydroxyflavone, like many flavonoids, possesses the ability to directly scavenge free radicals, thereby mitigating oxidative stress at a cellular level. This antioxidant activity is largely attributed to the presence and arrangement of hydroxyl groups on its aromatic rings, which can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The primary mechanisms through which this occurs are Hydrogen Atom Transfer (HAT) and Electron Transfer–Proton Transfer (ET-PT).

Hydrogen Atom Transfer (HAT)

The Hydrogen Atom Transfer (HAT) mechanism is a direct pathway where the flavonoid donates a hydrogen atom from one of its hydroxyl groups to a free radical, thus quenching the radical and forming a more stable flavonoid radical. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE indicates a more readily donatable hydrogen atom and, consequently, a higher antioxidant capacity.

Computational studies have been employed to understand the thermodynamics of this process for various flavonoids, including 3,7-dihydroxyflavone. nih.gov These studies analyze the enthalpy change associated with the homolytic dissociation of the hydroxyl groups. For 3,7-dihydroxyflavone, the presence of hydroxyl groups at the 3 and 7 positions provides sites for hydrogen atom donation. The resulting flavonoid radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic structure. Theoretical calculations suggest that the HAT mechanism is a predominant pathway for the radical-scavenging activity of many flavonoids, particularly in non-polar environments. mdpi.com

Electron Transfer–Proton Transfer (ET-PT)

The Electron Transfer–Proton Transfer (ET-PT) mechanism, also referred to as Sequential Electron Transfer-Proton Transfer (SET-PT), involves a two-step process. First, the flavonoid transfers an electron to the free radical, forming a flavonoid radical cation and an anion of the radical. In the second step, a proton is transferred from the flavonoid radical cation, typically to a solvent molecule or another proton acceptor, resulting in the neutral, more stable flavonoid radical.

The feasibility of the initial electron transfer is determined by the ionization potential (IP) of the flavonoid. A lower IP facilitates the donation of an electron. Following electron transfer, the deprotonation of the radical cation is influenced by the proton dissociation enthalpy (PDE). Theoretical studies indicate that for some flavonoids, the BDE values are lower than the IP values, suggesting that the HAT mechanism may be more favorable than the initial electron transfer step of the ET-PT mechanism in certain environments. mdpi.com However, the surrounding medium plays a crucial role, with polar solvents potentially favoring electron transfer processes. The photophysical properties and excited-state proton transfer of related hydroxyflavones have been studied, indicating the complexity of these transfer reactions, which can be influenced by factors such as solvent and molecular conformation. nih.gov

Sequential Proton Loss Electron Transfer (SPLET)

The antioxidant activity of flavonoids, including 3,7-dihydroxyflavone, is significantly influenced by their chemical structure and the surrounding environment. In aqueous solutions, deprotonated flavonoids exhibit a greater tendency to participate in the Sequential Proton-Loss Electron-Transfer (SPLET) mechanism compared to Hydrogen Atom Transfer (HAT) or electron transfer processes. nih.gov This mechanism involves the initial deprotonation of a hydroxyl group, forming a phenoxide anion, which then donates an electron to a radical species.

For neutral flavonoids, the 4'-OH and 7-OH groups are thermodynamically favored sites for deprotonation. nih.gov The reaction enthalpies associated with the SPLET mechanism have been theoretically investigated for various flavonoids. These studies indicate that differences in the reaction enthalpies of the first and second deprotonation can be minimal, especially when the deprotonation events occur on different aromatic rings of the molecule. nih.gov This thermodynamic favorability underscores the importance of the SPLET mechanism in the radical scavenging activity of flavonoids in physiological, aqueous environments.

Enhancement of Endogenous Antioxidant Enzyme Activity (e.g., Superoxide Dismutase, Catalase, Glutathione (B108866) Peroxidase)

Endogenous antioxidant enzymes are crucial for cellular defense against oxidative stress. nih.govnih.gov These enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), work in a coordinated manner to neutralize reactive oxygen species (ROS). nih.govnih.gov SOD catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen. nih.govcore.ac.uk Subsequently, catalase and glutathione peroxidase are responsible for the detoxification of hydrogen peroxide into water. nih.gov

Studies on flavonoids with similar structures to 3,7-dihydroxyflavone have demonstrated their ability to modulate the activity of these key antioxidant enzymes. For instance, in neuronal cells, pretreatment with 3',4',7-trihydroxyflavone was shown to significantly reduce hydrogen peroxide-induced decreases in superoxide dismutase (SOD) and catalase (CAT) activity. nih.gov This suggests that certain flavonoids can bolster the cellular antioxidant defense system by maintaining the activity of these critical enzymes in the face of oxidative insults.

The interplay between these enzymes is a critical aspect of cellular antioxidant defense. nih.gov SOD's conversion of superoxide radicals to hydrogen peroxide is the first line of defense, while CAT and GPx then neutralize the resulting hydrogen peroxide, preventing the formation of more damaging radicals. nih.gov

Regulation of Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and play roles in cell signaling. However, excessive ROS production leads to oxidative stress, which is implicated in various cellular pathologies. Flavonoids can influence ROS levels through various mechanisms.

In vitro studies have shown that certain flavonoids can directly scavenge ROS. Furthermore, they can indirectly reduce ROS levels by influencing cellular processes that generate these species. For example, 7,8-dihydroxyflavone has been shown to reduce the production of ROS induced by chronic intermittent hypoxia in retinal ganglion cells. nih.gov Similarly, in neuronal cells, 3',4',7-trihydroxyflavone pretreatment was found to decrease the production of ROS induced by hydrogen peroxide. nih.gov

The regulation of ROS production is a key aspect of maintaining cellular homeostasis. nih.gov Increased ROS can lead to damage of lipids, proteins, and DNA. nih.gov By modulating ROS levels, flavonoids can help protect cells from oxidative damage.

Modulation of Gene Expression and Epigenetic Mechanisms

Influence on Transcription Factors

Transcription factors are proteins that play a pivotal role in regulating gene expression by binding to specific DNA sequences. nih.gov Their activity is crucial for a wide range of cellular processes. Some flavonoids have been shown to influence the activity of various transcription factors.

For instance, 3',4',7-trihydroxyflavone has been observed to inhibit the translocation of nuclear factor-κB (NF-κB) to the nucleus in neuronal cells exposed to hydrogen peroxide. nih.gov NF-κB is a key transcription factor involved in inflammatory responses and cell survival. By preventing its nuclear translocation, this flavonoid can modulate the expression of NF-κB target genes. This modulation is thought to occur downstream of the phosphorylation of MAPKs and PI3K/Akt pathways. nih.gov

The ability of flavonoids to influence transcription factors highlights a significant mechanism by which they can exert their biological effects, extending beyond direct antioxidant activity to the regulation of fundamental cellular signaling pathways.

Interaction with Chromatin Modifiers (e.g., Histone Deacetylases, DNA Methyltransferases)

Epigenetic modifications, such as DNA methylation and histone modifications, are critical for regulating gene expression without altering the DNA sequence itself. frontiersin.orgnih.gov These processes are mediated by enzymes like DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). frontiersin.org

Flavonoids have emerged as potential modulators of these epigenetic enzymes. Dietary flavones such as apigenin, chrysin, and luteolin have been shown to inhibit DNA methyltransferases and histone methyltransferases. nih.gov This inhibition can lead to changes in chromatin structure and gene expression. nih.gov

The interplay between DNA methylation and histone deacetylation is a key aspect of gene silencing. nih.gov Some natural compounds have been identified as inhibitors of both DNMTs and HDACs, making them promising candidates for influencing gene expression patterns. frontiersin.org While direct evidence for this compound's interaction with these specific enzymes is still emerging, the known activities of other flavones suggest a potential for this compound to also influence epigenetic regulatory mechanisms.

Cellular Process Modulation

The biological activities of flavonoids extend to the modulation of various cellular processes. These effects are often linked to their ability to interact with cellular signaling pathways.

For example, 7,8-dihydroxyflavone has been identified as a direct and potent inhibitor of pyridoxal phosphatase (PDXP). elifesciences.org This inhibition leads to an increase in cellular levels of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, in mouse hippocampal neurons. elifesciences.org This finding suggests an alternative mechanism for the cognitive-enhancing effects observed with this flavonoid. elifesciences.org

Furthermore, some compounds, while used to probe cellular processes, can have non-selective effects. For instance, H7, once widely used as a protein kinase C (PKC) inhibitor, has been shown to be a non-selective inhibitor of protein kinases, which complicates the interpretation of its effects on cellular processes. nih.gov This highlights the importance of understanding the specific molecular targets of compounds like 3,7-dihydroxyflavone to accurately attribute their effects on cellular functions.

Cell Cycle Progression Modulation

In vitro studies have demonstrated that 3,7-dihydroxyflavone and its derivatives can influence the cell cycle of human tumor cell lines. nih.gov While the parent compound's specific effects are part of a broader investigation, studies on its derivatives highlight a potential mechanism for antiproliferative action. nih.gov The transition between the G2 phase and the M (mitosis) phase of the cell cycle is a critical control point, regulated by the Cyclin B1/CDK1 complex. nih.gov Inhibition of this complex can lead to G2/M arrest, preventing the cell from dividing and potentially leading to apoptosis. nih.gov Research on other flavonoids has shown that they can induce G2/M phase arrest by downregulating the expression of key proteins like Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1). nih.govmdpi.com For instance, the flavonoid fisetin has been reported to induce mitotic catastrophe in cancer cells, and the silencing of cell division cycle 5-like protein (CDC5L) in osteosarcoma cells induces G2/M arrest associated with decreased Cdk1 and cyclin B expression. mdpi.com While direct evidence for 3,7-dihydroxyflavone is still being elucidated, the effects of its derivatives suggest a role in modulating cell cycle progression, a key mechanism in controlling cancer cell proliferation. nih.gov

Table 1: Effects of Flavonoids on Cell Cycle Regulatory Proteins

| Compound/Agent | Cell Line | Effect on Cell Cycle | Key Protein Modulation |

| D-limonene | MCF-7 | G2/M Arrest | Inhibition of Cyclin B1 and CDK1 expression nih.gov |

| 3',4'-Dihydroxyflavonol | MG-63, U2OS | Altered cell cycle dynamics, delayed nuclear division | Differential cyclin and CDK expression mdpi.com |

| CDC5L Silencing | MG-63, U2OS | G2/M Arrest | Decreased Cdk1 and Cyclin B expression mdpi.com |

Induction of Apoptosis (Caspase-Dependent Pathways)

3,7-dihydroxyflavone is implicated in the induction of apoptosis, or programmed cell death, through caspase-dependent pathways. This process is critical for eliminating damaged or cancerous cells. The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of this process, comprising both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). bohrium.comresearchgate.netnih.gov The balance between these proteins determines the cell's fate. nih.gov Apoptotic stimuli trigger the activation of BH3-only proteins, which inhibit the anti-apoptotic Bcl-2 proteins. researchgate.netnih.gov This allows pro-apoptotic Bax and Bak to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c. bohrium.com This event initiates a caspase cascade, activating key executioner caspases like caspase-3, which dismantle the cell. bohrium.comnih.gov

Studies on the related compound 7,8-dihydroxyflavone demonstrate this mechanism clearly. In human hepatocarcinoma cells, 7,8-dihydroxyflavone treatment led to decreased levels of the anti-apoptotic protein Bcl-2 and increased levels of the pro-apoptotic protein Bax. nih.govpeerj.com This shift was accompanied by a significant increase in the expression and cleavage of caspase-3, confirming the activation of a caspase-dependent apoptotic pathway. nih.govpeerj.comeajm.org Similarly, in human oral squamous cancer cells, 7,8-dihydroxyflavone enhanced the levels of Bax and cleaved-caspase-3 while decreasing Bcl-xL. nih.gov These findings in a closely related molecule suggest that 3,7-dihydroxyflavone likely employs a similar mechanism, modulating Bcl-2 family proteins to trigger the caspase cascade and induce apoptosis in target cells.

Table 2: Modulation of Apoptotic Proteins by Dihydroxyflavones

| Compound | Cell Line | Effect on Bcl-2 Family Proteins | Effect on Caspases |

| 7,8-Dihydroxyflavone | HUH-7 (Hepatocarcinoma) | Decreased Bcl-2, Increased Bax nih.govpeerj.com | Increased cleaved-caspase-3 nih.govpeerj.comeajm.org |

| 7,8-Dihydroxyflavone | Human Oral Squamous Cancer | Decreased Bcl-xL, Increased Bax nih.gov | Increased cleaved-caspase-3 nih.gov |

| 7,8-Dihydroxyflavone | PC12 (Neuronal) | - | Reduced activation of caspase-3 after injury nih.gov |

Neuroprotection Mechanisms in Cellular Models

In cellular models of neurodegenerative diseases, 3,7-dihydroxyflavone and its analogs exhibit significant neuroprotective properties against various neurotoxins. The related compound 7,8-dihydroxyflavone (7,8-DHF) has been shown to protect PC12 cells, a cell line used in neuroscience research, from cytotoxicity induced by the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a model for Parkinson's disease. ijsciences.comindexcopernicus.com This protection is mediated, at least in part, through the upregulation of heme oxygenase-1 (HO-1), an enzyme with antioxidant and anti-apoptotic functions. ijsciences.comindexcopernicus.com Pretreatment with 7,8-DHF suppressed MPP+-induced cell death and increased the expression of HO-1. ijsciences.comindexcopernicus.com Furthermore, 7,8-DHF also protects dopaminergic neurons from the effects of 6-hydroxydopamine (6-OHDA), another neurotoxin used to model Parkinson's disease. nih.gov Another related flavonoid, 3',4',7-trihydroxyflavone (THF), protects neuronal cells against oxidative stress-induced death caused by hydrogen peroxide (H2O2). nih.gov THF pretreatment significantly increased cell viability and reduced the release of lactate dehydrogenase (LDH), a marker of cell damage. nih.gov These findings highlight a recurring mechanism among dihydroxyflavones: the ability to shield neuronal cells from toxin-induced injury and oxidative stress.

Neuroinflammation, primarily driven by microglial cells in the central nervous system, is a key factor in the progression of many neurodegenerative diseases. nih.gov Activated microglia release a host of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which can be toxic to neurons. spandidos-publications.com

Studies on 7,8-dihydroxyflavone have shown that it potently suppresses the inflammatory response in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. spandidos-publications.comnih.gov At non-toxic concentrations, it significantly reduced the production of NO and PGE2 by inhibiting the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). spandidos-publications.comnih.gov Furthermore, 7,8-dihydroxyflavone inhibited the release and mRNA expression of TNF-α and IL-1β. spandidos-publications.com The mechanism underlying these effects involves the suppression of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. spandidos-publications.comnih.gov By preventing the degradation of IκB-α, 7,8-dihydroxyflavone blocks the translocation of NF-κB into the nucleus, thereby shutting down the transcription of many pro-inflammatory genes. spandidos-publications.com This anti-neuroinflammatory action is a crucial component of its neuroprotective profile.

Beyond protecting from insults, dihydroxyflavones actively promote the survival and differentiation of neurons. This action is often linked to the activation of the Tropomyosin receptor kinase B (TrkB), the receptor for brain-derived neurotrophic factor (BDNF). nih.govmedsci.org BDNF signaling is crucial for neuronal survival, growth, and synaptic plasticity. nih.govfrontiersin.org 7,8-dihydroxyflavone is a well-established TrkB agonist that mimics the effects of BDNF. nih.govnih.gov

In vitro, 7,8-DHF has been shown to enhance the survival of cultured motor neurons. frontiersin.org Treatment with 7,8-DHF activates TrkB and its downstream signaling pathways, such as the PI3K/Akt and ERK pathways, which are critical for promoting cell survival and inhibiting apoptosis. peerj.comnih.govdntb.gov.ua For example, in a model of oxygen-glucose deprivation, 7,8-DHF treatment increased the phosphorylation of TrkB and Akt, which correlated with increased neuron viability and reduced apoptosis. peerj.com In SH-SY5Y neuroblastoma cells, 7,8-DHF promoted neurite outgrowth, a key aspect of neuronal differentiation and connectivity. frontiersin.org By activating these fundamental pro-survival and growth pathways, dihydroxyflavones contribute to maintaining neuronal health and function. nih.gov

Modulation of P-glycoprotein (P-gp) Activity and Expression (in vitro)

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is an ATP-dependent efflux pump that actively transports a wide range of substances out of cells. conicet.gov.armednews.care It plays a significant role in multidrug resistance (MDR) in cancer by extruding chemotherapeutic agents from tumor cells and affects the bioavailability of many drugs. conicet.gov.ar 3,7-dihydroxyflavone has been identified as a modulator of both the activity and expression of P-gp in vitro. conicet.gov.ar

In studies using the human kidney cell line HK-2, 3,7-dihydroxyflavone significantly increased the accumulation of Rhodamine-123, a known P-gp substrate. conicet.gov.ar This indicates an inhibition of the pump's efflux activity. conicet.gov.ar The study demonstrated a concentration-dependent inhibition of P-gp function. conicet.gov.ar Interestingly, when HK-2 cells were cultured in the presence of 3,7-dihydroxyflavone for 72 hours, an increase in the total amount of P-gp protein expression was observed via western blot. conicet.gov.ar Despite the increase in protein expression, the pump's activity was decreased, leading to higher intracellular concentrations of a P-gp substrate, cyclosporine A, and consequently, greater cytotoxicity from that substrate. conicet.gov.arnih.gov This dual action—inhibiting function while affecting expression—suggests that 3,7-dihydroxyflavone can impact the pharmacokinetics of drugs that are P-gp substrates and may have a potential role in modulating multidrug resistance. conicet.gov.ar

Table 3: In Vitro Effects of 3,7-Dihydroxyflavone on P-glycoprotein

| Cell Line | Assay | Parameter Measured | Finding |

| HK-2 | Rhodamine-123 Accumulation | P-gp Efflux Activity | Significant increase in accumulation, indicating inhibition of P-gp function. conicet.gov.ar |

| HK-2 | Western Blot | P-gp Protein Expression | Increase in P-gp protein levels after 72h culture with the compound. conicet.gov.ar |

| HK-2 | Cyclosporine A Cytotoxicity | Cell Sensitivity to P-gp Substrate | Increased sensitivity to the cytotoxic action of cyclosporine A. conicet.gov.ar |

Future Research Directions and Translational Perspectives Preclinical

Exploration of Novel Synthetic Analogues with Enhanced Specificity and Potency

A primary avenue for future preclinical research lies in the rational design and synthesis of novel analogues of 3,7-dihydroxyflavone (B191072). The goal is to create derivatives with improved pharmacological profiles, including enhanced target specificity and greater biological potency. One promising strategy involves the modification of the basic flavone (B191248) scaffold through processes like prenylation (the addition of prenyl or geranyl groups). For instance, studies on derivatives of 3,7-dihydroxyflavone have shown that the introduction of a geranyl group or the creation of fused furan (B31954) and pyran rings can significantly increase the compound's growth inhibitory effects on cancer cells. nih.gov

Another approach is the synthesis of organometallic complexes. The complexation of flavonoids with metals, such as in rhenium-tricarbonyl complexes, has been explored for related flavonoids to create agents with neuroprotective properties. nih.gov This strategy could be adapted for 3,7-dihydroxyflavone to generate novel analogues with unique biological activities.

Furthermore, structure-activity relationship (SAR) studies on related flavonoids, such as 7,8-dihydroxyflavone (B1666355), have successfully identified derivatives with superior activity. A notable example is the identification of 4′-dimethylamino-7,8-dihydroxyflavone, which exhibited higher agonistic activity at the TrkB receptor and more potent antidepressant effects than its parent compound. nih.gov A similar systematic exploration of substitutions on the phenyl ring and other positions of the 3,7-dihydroxyflavone structure is a logical next step. High-throughput screening of these newly synthesized analogues against a panel of biological targets will be essential to identify candidates with the most promising therapeutic profiles for further development.

Advanced Computational Design for Targeted Molecular Modulators

The advancement of computational chemistry and molecular modeling offers powerful tools to accelerate the drug discovery process for 3,7-dihydroxyflavone. broadinstitute.org These in silico methods allow for the rational design of targeted molecular modulators, saving time and resources compared to traditional synthesis and screening methods. drugtargetreview.com Techniques such as molecular docking can be used to predict how 3,7-dihydroxyflavone and its potential analogues bind to specific protein targets. For example, similar computational studies on the related 7,8-dihydroxyflavone have elucidated its binding interactions with receptors like TrkB and VEGFR2, identifying key amino acid residues involved in the binding process. nih.govnih.gov